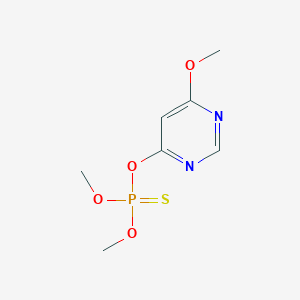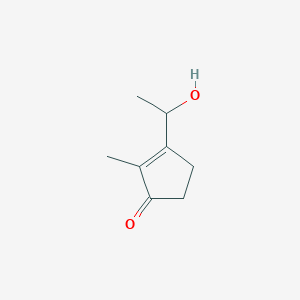
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyethyl group, a methyl group, and a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylcyclopentanone with acetaldehyde, followed by dehydration and reduction steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to facilitate the reduction steps, and advanced purification techniques like distillation or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: 3-(1-Oxoethyl)-2-methylcyclopent-2-en-1-one or 3-(1-Carboxyethyl)-2-methylcyclopent-2-en-1-one.
Reduction: 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-ol.
Substitution: 3-(1-Hydroxyethyl)-2-(substituted methyl)cyclopent-2-en-1-one.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxyethyl)-2-methylcyclopentanone: Similar structure but lacks the double bond in the ring.
3-(1-Hydroxyethyl)-2-methylcyclohex-2-en-1-one: Similar structure but with a six-membered ring.
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-ol: Similar structure but with an additional hydroxyl group.
Uniqueness
3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74600-39-8 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-7(6(2)9)3-4-8(5)10/h6,9H,3-4H2,1-2H3 |
Clave InChI |
SCIRRVSSZJVVHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


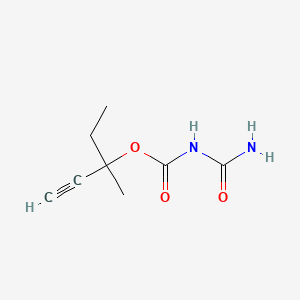
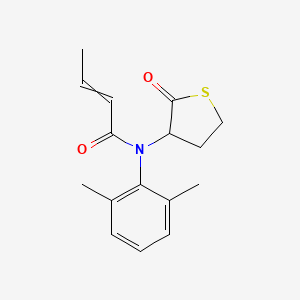
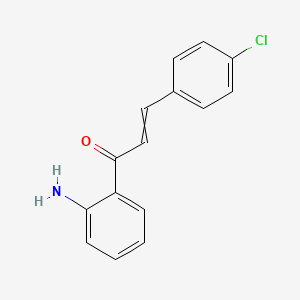
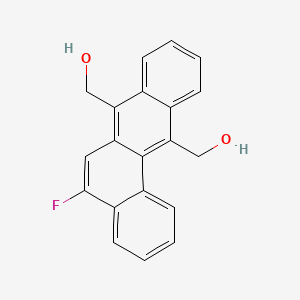
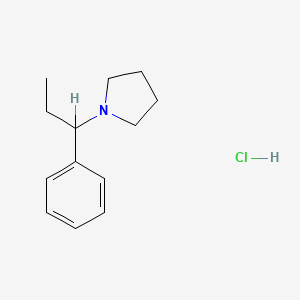
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
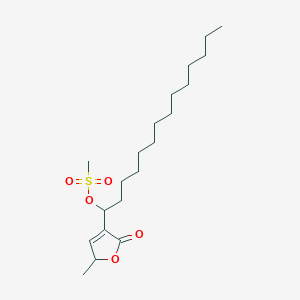
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
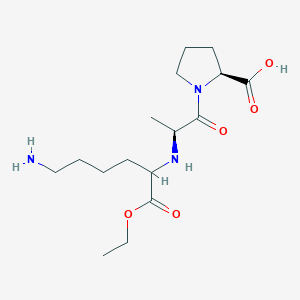

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
